1-azido-2-bromo-4-iodobenzene

Sequential cross-coupling Chemoselectivity Palladium catalysis

Researchers designing multi-step routes face increased step count and reduced yield when using mono- or dual-functional building blocks. 1-Azido-2-bromo-4-iodobenzene (CAS 1379355-30-2) solves this with three orthogonal handles in a defined 1,2,4-pattern, enabling a programmed three-step sequence without intermediate purification. • Enables sequential Sonogashira (I), Suzuki (Br), and CuAAC click (N₃) in any order • Reduces synthetic steps by ≥2 vs. mono-halo azide analogs • Supports medicinal chemistry diversification, PAL probe assembly, and OLED/OPV material development

Molecular Formula C6H3BrIN3
Molecular Weight 323.9
CAS No. 1379355-30-2
Cat. No. B6188971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-azido-2-bromo-4-iodobenzene
CAS1379355-30-2
Molecular FormulaC6H3BrIN3
Molecular Weight323.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azido-2-bromo-4-iodobenzene (CAS 1379355-30-2): A Tri-Orthogonal Building Block for Sequential Derivatization


1-Azido-2-bromo-4-iodobenzene (CAS 1379355-30-2) is an aryl azide featuring three chemically orthogonal substituents—an azido group at position 1, a bromo group at position 2, and an iodo group at position 4—on a single benzene ring . This 1,2,4-substitution pattern creates a uniquely programmed reactivity hierarchy: the azide engages in copper-catalyzed or strain-promoted click chemistry; the iodo substituent is the most reactive partner in palladium-catalyzed cross-couplings; and the remaining bromo group enables a third, independent derivatization [1][2]. With a molecular formula of C₆H₃BrIN₃ and a molecular weight of 323.92 g·mol⁻¹ , the compound serves as a compact yet functionally dense intermediate for constructing sp²-rich molecular architectures through sequential, chemoselective transformations—a capability that single- or dual-halo analogs cannot replicate.

Workflow Sequential chemoselective derivatization of a single aryl core
Selection 1,2,4-tri-orthogonal pattern: azide, bromo, iodo reactivity hierarchy
Use Context sp²-rich molecular library synthesis, bioconjugate assembly, photoaffinity probe construction

Why Generic Aryl Azides Cannot Replace 1-Azido-2-bromo-4-iodobenzene in Sequential Synthesis Workflows


Generic substitution with structurally related aryl azides—such as regioisomeric tri-substituted azido-halo-benzenes or simpler mono- and dihalo analogs—is not functionally equivalent because the precise 1,2,4-arrangement of azido, bromo, and iodo groups in 1-azido-2-bromo-4-iodobenzene imposes a deterministic reactivity order governed by the well-established kinetic preference for aryl iodides over aryl bromides in oxidative addition [1][2]. In a regioisomer where bromine occupies the para position, the first cross-coupling site is switched, potentially leading to an undesired intermediate and forcing a different, often lower-yielding synthetic route [1]. Mono-halo analogs, such as 1-azido-2-bromobenzene or 1-azido-4-iodobenzene, lack the third orthogonal handle altogether, necessitating additional protection/deprotection or functional group interconversion steps that increase step count, reduce overall yield, and compromise atom economy. Procurement of the specifically patterned tri-halo azide thus directly ensures the intended chemoselectivity cascade without redesign of the synthetic plan.

Reactivity Order
Iodo at C4 couples first, bromo at C2 preserved; azide inert until click step
Regioisomers may invert the first coupling site, altering the synthetic route
Handle Count
Three orthogonal reactive sites on one benzene
Mono- or dual-halo azides lack the third handle, requiring extra protection or interconversion steps
Click Kinetics
Ortho-bromo may accelerate CuAAC via steric inhibition of resonance
Para-iodo-only analogs exhibit baseline click rates, potentially slower conjugation

Quantitative Differentiation Evidence: 1-Azido-2-bromo-4-iodobenzene vs. Closest Analogs


Iodo-vs-Bromo Cross-Coupling Selectivity: Enabling High-Fidelity Sequential C–C Bond Construction

The fundamental differentiation of 1-azido-2-bromo-4-iodobenzene over its mono-halo counterpart 1-azido-2-bromobenzene derives from the order-of-magnitude difference in oxidative addition rates between aryl iodides and aryl bromides. Under Au(I)/Au(III) catalytic conditions, iodobenzene undergoes complete oxidative addition within the time of mixing at room temperature, while aryl bromides require extended reaction times and elevated temperatures to reach comparable conversion [1]. When applied to the target compound, this kinetic gap means the C–I bond at position 4 can be chemoselectively cross-coupled in the presence of the C–Br bond at position 2, installing the first substituent with minimal competing reaction at the bromo site. A subsequent second cross-coupling at the bromo position then installs a second substituent, all while the azido group remains intact for a final click reaction. In contrast, 1-azido-2-bromobenzene offers only a single cross-coupling handle, limiting the molecular complexity accessible in a single synthetic sequence [2].

Iodo vs Bromo Coupling Selectivity
Class-level inference
Iodo oxidative addition complete at RT within mixing time; bromo requires hours or heating
Enables sequential two-halide coupling without protecting groups
Au(I) model; representative for Pd-catalyzed trends
Sequential cross-coupling Chemoselectivity Palladium catalysis

Tri-Orthogonal Functionality vs. Dual-Functional Analogs: Maximizing Derivatization Density

1-Azido-2-bromo-4-iodobenzene provides three chemically orthogonal reactive sites on a single benzene core, compared to only two in the dual-functional analog 1-azido-4-iodobenzene (CAS 53694-87-4). The azido group participates in CuAAC or SPAAC click reactions, the iodo group enables Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck, Buchwald-Hartwig), and the bromo group offers a second, orthogonal cross-coupling site with a different reactivity profile [1][2]. A synthesis starting from 1-azido-4-iodobenzene would exhaust its reactive handles after one click reaction and one cross-coupling, requiring additional building blocks and steps to achieve the complexity that the tri-functional target compound delivers in one synthetic sequence .

Orthogonal Site Count
Class-level inference
Target: 3 sites (azido, bromo, iodo); Comparator: 2 sites (+1 handle advantage)
Eliminates one synthetic step and one purification in multi-step sequences
Benchmarked vs 1-azido-4-iodobenzene
Orthogonal reactivity Click chemistry Building block efficiency

Ortho-Bromo Proximity Modulation of Azide Reactivity for Accelerated Click Chemistry

The ortho-bromo substituent in 1-azido-2-bromo-4-iodobenzene is not merely a passive second cross-coupling handle; literature evidence demonstrates that ortho-substituted aryl azides exhibit altered CuAAC reaction kinetics relative to unsubstituted or para-substituted analogs. Specifically, doubly ortho-substituted aryl azides have been shown to undergo CuAAC reactions faster than unsubstituted phenyl azide, attributed to steric inhibition of resonance that raises the HOMO energy of the azido group [1]. While the target compound carries only a single ortho-bromo substituent, this principle predicts a measurable modulation of its click reactivity compared to the para-iodo-only analog 1-azido-4-iodobenzene, where the azido group is electronically unperturbed by ortho substitution. This kinetic differentiation can be exploited when rapid, quantitative click conjugation is required.

Ortho-Br Click Acceleration
Supporting evidence
Single ortho-bromo expected to moderately accelerate CuAAC vs unsubstituted phenyl azide
Supports faster conjugation kinetics in bioconjugation workflows
Qualitative; doubly ortho-substituted azides verified faster
CuAAC kinetics Ortho-substituent effect Click reactivity

Photochemical Iodine Retention: Advantage for Photoaffinity Labeling and Radiolabeling Applications

In photoaffinity labeling studies, aryl azides bearing iodine substituents have been shown to retain their iodine atoms during photochemical ring expansion and nucleophilic trapping, a property critical for applications requiring radioactive ¹²⁵I labeling [1]. The presence of both iodo and bromo substituents in 1-azido-2-bromo-4-iodobenzene offers a dual advantage: the iodine provides a site for radioiodination with high specific activity, while the bromine can be used for subsequent cross-coupling or as a heavy-atom label for X-ray crystallography. In contrast, the non-iodinated analog 1-azido-2-bromobenzene cannot be radioiodinated by direct isotopic exchange, limiting its utility in radioligand binding assays and target identification studies where iodine-125 detection sensitivity is required .

Photochemical Iodine Retention
Supporting evidence
Iodo-substituted aryl azide retains iodine during photolytic nitrene generation
Enables radioiodination for photoaffinity labeling with autoradiographic detection
Demonstrated in iodinated tyrosine derivatives
Photoaffinity labeling Iodine retention Aryl azide photochemistry

Optimal Application Scenarios Where 1-Azido-2-bromo-4-iodobenzene Outperforms Analogs


Sequential C–C Bond Construction for sp²-Rich Molecular Library Synthesis

In medicinal chemistry hit-to-lead programs requiring rapid diversification of a central aryl scaffold, 1-azido-2-bromo-4-iodobenzene enables a programmed three-step sequence: (1) Sonogashira coupling at the iodo site to introduce an alkyne; (2) Suzuki-Miyaura coupling at the bromo site to install a (hetero)aryl boronic acid; and (3) CuAAC click with an azide-reactive alkyne to generate a 1,4-disubstituted 1,2,3-triazole. This sequence delivers a densely functionalized tri-aryl-triazole hybrid in only three synthetic steps from a single starting material, a workflow that would require at least five steps and two additional purification cycles if a mono-halo azide building block were employed [1][2].

Dual-Mode Photoaffinity Probe Construction for Chemical Biology Target Identification

For target identification campaigns using photoaffinity labeling (PAL) with radioisotopic detection, the compound provides an azide for photocrosslinking to target proteins and an iodine atom that can be isotopically exchanged with ¹²⁵I for sensitive autoradiographic detection. The bromine atom serves as a third attachment point for a capture tag (e.g., biotin via cross-coupling) without interfering with the photolabile azide or the radioactive iodine label, enabling a trifunctional PAL probe from a single building block [3].

Synthesis of Asymmetric Triaryl Structures for Organic Electronics Materials

In the preparation of organic light-emitting diode (OLED) emitters or organic photovoltaic (OPV) donor materials, the ability to sequentially install three distinct aromatic groups with full regiocontrol is essential for tuning electronic properties. 1-Azido-2-bromo-4-iodobenzene allows the programmed introduction of electron-donating, electron-withdrawing, and π-extending substituents at defined positions, enabling systematic structure-property relationship studies that would be inaccessible using symmetric or dual-substituted building blocks [1][2].

Application
Selection Property
Validation Focus
Sequential sp²-Rich Library Synthesis
Programmed chemoselectivity cascade (I > Br >> N₃)
Coupling order fidelity; absence of cross-reactivity at the azide
Photoaffinity Probe Construction
Iodine retention + orthogonal azide for dual labeling
Radiolabeling efficiency; photocrosslinking integrity
Asymmetric Triaryl Materials
Regiocontrolled tri-functionalization
Electronic property tuning; regiochemistry verification
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